molecular formula C24H20 B15171445 3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene CAS No. 919342-11-3

3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene

Katalognummer: B15171445
CAS-Nummer: 919342-11-3
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: VIZSKIPGVFYQKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of phenyl groups attached to the indene structure, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene can be achieved through various synthetic routes. One common method involves the reaction of 1-phenylprop-1-en-1-yl bromide with 1H-indene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-1H-indene: Lacks the additional phenylprop-1-en-1-yl group, resulting in different chemical properties and reactivity.

    2-Phenyl-1H-indene: Similar structure but with the phenyl group attached at a different position, affecting its reactivity and applications.

    1,2-Diphenyl-1H-indene: Contains two phenyl groups attached to the indene ring, leading to unique chemical behavior.

Uniqueness

3-Phenyl-1-(1-phenylprop-1-en-1-yl)-1H-indene is unique due to the presence of both phenyl and phenylprop-1-en-1-yl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

919342-11-3

Molekularformel

C24H20

Molekulargewicht

308.4 g/mol

IUPAC-Name

3-phenyl-1-(1-phenylprop-1-enyl)-1H-indene

InChI

InChI=1S/C24H20/c1-2-20(18-11-5-3-6-12-18)24-17-23(19-13-7-4-8-14-19)21-15-9-10-16-22(21)24/h2-17,24H,1H3

InChI-Schlüssel

VIZSKIPGVFYQKN-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C1C=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.